methanone CAS No. 827029-75-4](/img/structure/B14228968.png)
[4-(Diphenylmethyl)piperazin-1-yl](4-hydroxy-3,5-dimethoxyphenyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Diphenylmethyl)piperazin-1-ylmethanone: is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperazine ring substituted with a diphenylmethyl group and a methanone group attached to a hydroxy-dimethoxyphenyl moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Diphenylmethyl)piperazin-1-ylmethanone typically involves multiple steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.
Introduction of the Diphenylmethyl Group: The diphenylmethyl group is introduced via a Friedel-Crafts alkylation reaction, where diphenylmethanol reacts with the piperazine ring in the presence of a Lewis acid catalyst such as aluminum chloride.
Attachment of the Methanone Group: The methanone group is attached through a condensation reaction involving the hydroxy-dimethoxyphenyl compound and an appropriate acyl chloride.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and the employment of high-throughput screening techniques to identify the most efficient catalysts and solvents.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, forming quinones.
Reduction: Reduction reactions can target the methanone group, converting it to a secondary alcohol.
Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like nitric acid for nitration or bromine for halogenation are employed under controlled conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Secondary alcohols.
Substitution: Nitro or halogenated derivatives of the aromatic rings.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 4-(Diphenylmethyl)piperazin-1-ylmethanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound is studied for its potential interactions with various biological targets. Its structural features make it a candidate for binding studies with proteins and nucleic acids, aiding in the understanding of molecular recognition processes.
Medicine
In medicine, the compound is investigated for its potential therapeutic properties. Its ability to interact with specific molecular targets suggests possible applications in drug development, particularly in the design of new pharmaceuticals with improved efficacy and safety profiles.
Industry
In the industrial sector, 4-(Diphenylmethyl)piperazin-1-ylmethanone is explored for its use in the development of advanced materials, such as polymers and coatings, due to its chemical stability and functional versatility.
Mecanismo De Acción
The mechanism of action of 4-(Diphenylmethyl)piperazin-1-ylmethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity. This interaction can lead to the inhibition or activation of biochemical pathways, resulting in various physiological effects.
Comparación Con Compuestos Similares
Similar Compounds
4-(Diphenylmethyl)piperazin-1-ylmethanone: Similar structure but lacks the dimethoxy groups.
4-(Diphenylmethyl)piperazin-1-ylmethanone: Similar structure but lacks the hydroxy group.
4-(Diphenylmethyl)piperazin-1-ylmethanone: Similar structure but has different substitution patterns on the aromatic ring.
Uniqueness
The uniqueness of 4-(Diphenylmethyl)piperazin-1-ylmethanone lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both hydroxy and dimethoxy groups on the aromatic ring enhances its reactivity and potential for diverse applications in various fields.
Propiedades
Número CAS |
827029-75-4 |
|---|---|
Fórmula molecular |
C26H28N2O4 |
Peso molecular |
432.5 g/mol |
Nombre IUPAC |
(4-benzhydrylpiperazin-1-yl)-(4-hydroxy-3,5-dimethoxyphenyl)methanone |
InChI |
InChI=1S/C26H28N2O4/c1-31-22-17-21(18-23(32-2)25(22)29)26(30)28-15-13-27(14-16-28)24(19-9-5-3-6-10-19)20-11-7-4-8-12-20/h3-12,17-18,24,29H,13-16H2,1-2H3 |
Clave InChI |
XYTRRWICQIDZFJ-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=CC(=C1O)OC)C(=O)N2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


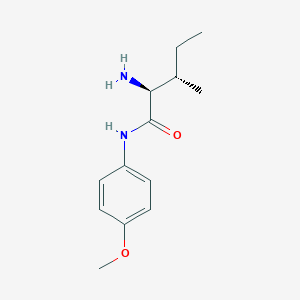
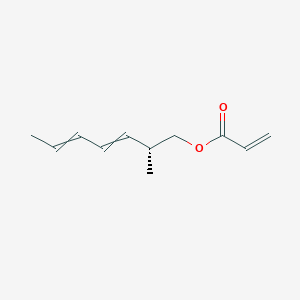
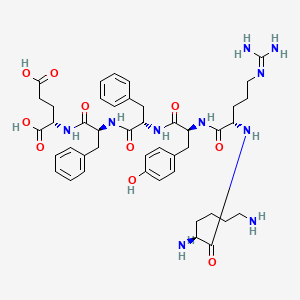
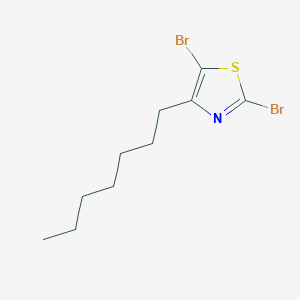
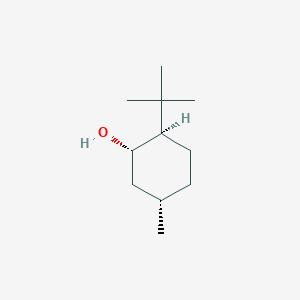
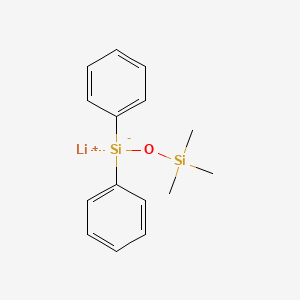
![Benzonitrile, 2-[6-(2,3-dimethylphenyl)-3-hexene-1,5-diynyl]-](/img/structure/B14228916.png)
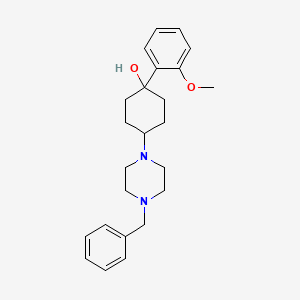
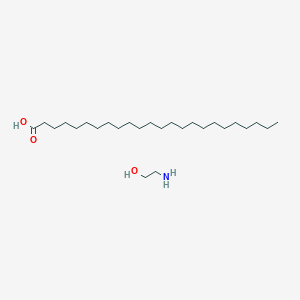
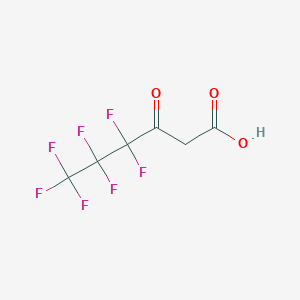

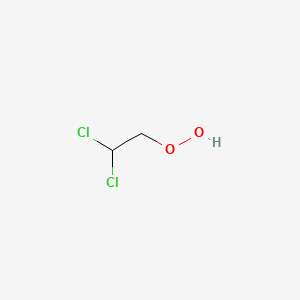
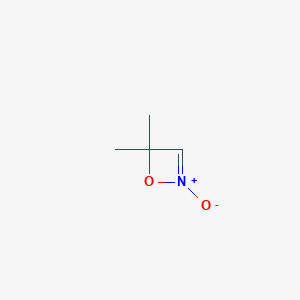
![[3,5-Dibromo-4-(4-hydroxy-3,5-dimethylphenoxy)phenyl]acetic acid](/img/structure/B14228966.png)
